3-((4-Ethyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid

Lipophilicity Drug-likeness Scaffold optimization

CAS 1713588-22-7 is a meta-substituted pyrimidinone–benzoic acid hybrid with a 4-ethyl group, structurally distinct from para-substituted and 4,5-dimethyl analogs. Its regioisomeric geometry uniquely probes kinase carboxylate–arginine/lysine salt bridges. The free carboxylic acid enables amide coupling and esterification for rapid analog library generation. With lead-like properties (MW 258.27, XLogP 1.3, TPSA 70 Ų), it's ideal for mutant-selective EGFR kinase screening decks. Choose this building block when positional precision at the pyrimidinone C-4 and benzoic acid attachment point is critical to your SAR outcomes.

Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
Cat. No. B11776649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-Ethyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid
Molecular FormulaC14H14N2O3
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)N(C=N1)CC2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C14H14N2O3/c1-2-12-7-13(17)16(9-15-12)8-10-4-3-5-11(6-10)14(18)19/h3-7,9H,2,8H2,1H3,(H,18,19)
InChIKeyBEMZIRMHBZQVBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((4-Ethyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic Acid: Structural Identity, Physicochemical Profile, and Procurement Baseline


3-((4-Ethyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid (CAS 1713588-22-7) is a synthetic small molecule (C₁₄H₁₄N₂O₃, MW 258.27 g/mol) belonging to the pyrimidinone–benzoic acid hybrid class [1]. It features a 6-oxopyrimidin-1(6H)-yl core substituted at the 4-position with an ethyl group, connected via a methylene bridge to a benzoic acid moiety at the meta (3-) position [1]. Computed physicochemical descriptors include an XLogP3-AA of 1.3, one hydrogen bond donor, four hydrogen bond acceptors, a topological polar surface area of 70 Ų, and four rotatable bonds [1]. The compound is supplied by multiple international vendors at purities typically ranging from 95% to 98%, and is classified under GHS as a skin, eye, and respiratory irritant (H315, H319, H335) .

Why 3-((4-Ethyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic Acid Cannot Be Replaced by Generic Pyrimidinone–Benzoic Acid Analogs


Within the pyrimidinone–benzoic acid chemical space, seemingly minor structural modifications—such as the nature of the pyrimidinone substituent (ethyl vs. methyl vs. unsubstituted), the position of the benzoic acid attachment (meta vs. para), and the presence of a 2-methyl group—produce compounds with distinct physicochemical and, based on class-level evidence, biological profiles [1]. The 4-ethyl group in this compound introduces greater lipophilicity and steric bulk compared to the 4,5-dimethyl or unsubstituted analogs, which can alter target binding, metabolic stability, and solubility [1]. The meta-substituted benzoic acid geometry differs fundamentally from para-substituted variants in spatial orientation of the carboxylate pharmacophore, a factor known to influence kinase inhibitor binding modes in related heterocyclic series [2]. Substituting one analog for another without empirical validation therefore risks non-equivalent performance in biological assays and synthetic derivatization workflows.

3-((4-Ethyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic Acid: Quantitative Comparator Evidence for Scientific Selection


4-Ethyl Substituent Confers Increased Lipophilicity Over 4,5-Dimethyl and Unsubstituted Analogs

The target compound (4-ethyl substitution) exhibits a computed XLogP3-AA of 1.3, which is higher than the unsubstituted 4-((6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid (CAS 1479365-41-7; MW 230.22, fewer carbon atoms, predicted lower logP) and is distinct from the 4,5-dimethyl analog 3-((4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid (CAS 1707668-29-8), whose symmetric dimethyl pattern yields a different steric and electronic distribution despite identical molecular formula and MW [1]. This lipophilicity increment is relevant for membrane permeability and target engagement profiles in cell-based assays [2].

Lipophilicity Drug-likeness Scaffold optimization

Meta-Benzoic Acid Geometry Distinguishes Target Compound from Para-Substituted Isomers

The target compound places the carboxylic acid at the meta (3-) position of the phenyl ring, whereas key comparator 4-((6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid (CAS 1479365-41-7) and 4-((4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid (CAS 137515-05-0) bear the carboxylate at the para (4-) position [1]. In kinase inhibitor pharmacophore models, the spatial trajectory of the carboxylate hydrogen bond donor/acceptor relative to the heterocyclic core directly influences hinge-region binding complementarity and selectivity profiles [2]. The meta orientation may engage different residues in the ATP-binding pocket compared to the para orientation, a principle demonstrated in structurally related pyrimidine-based EGFR inhibitor series [2].

Regiochemistry Scaffold geometry Kinase inhibitor design

Absence of 2-Methyl Substitution Simplifies Metabolic Profile Relative to 2-Methyl Congener

The target compound lacks a substituent at the pyrimidinone 2-position, distinguishing it from the closest commercially available congener, 3-((4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid (CAS 1710834-00-6; C₁₅H₁₆N₂O₃, MW 272.30), which carries an additional methyl group at position 2 . The 2-methyl group increases molecular weight (+14 Da) and introduces an additional potential site for cytochrome P450-mediated oxidation. The unsubstituted 2-position in the target compound may reduce metabolic liability while preserving the core pyrimidinone hydrogen-bonding motif [1].

Metabolic stability Structural minimalism SAR exploration

Target Compound Carries 4-Ethyl Mono-Substitution vs. 4,5-Dimethyl Disubstitution: Divergent Steric Profiles

The pyrimidinone ring of the target compound is mono-substituted at position 4 with an ethyl group, in contrast to the 4,5-dimethyl disubstituted analog 3-((4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid (CAS 1707668-29-8) which bears methyl groups at both positions 4 and 5 [1]. The 5-methyl group in the dimethyl analog introduces additional steric bulk adjacent to the oxo group, potentially altering the conformational preferences of the pyrimidinone ring and the orientation of the methylene-linked benzoic acid. The mono-ethyl pattern in the target compound provides a different steric and lipophilic signature for probing hydrophobic pockets in target proteins [2].

Steric effects Binding pocket complementarity Scaffold differentiation

Verifiable Purity Specifications from Multiple ISO-Certified Vendors Support Reproducible Procurement

The target compound is available from multiple independent suppliers with documented purity specifications: MolCore supplies it at ≥98% purity under ISO certification ; AK Scientific offers it at 95% minimum purity with a full SDS and Certificate of Analysis upon request ; Chemenu lists it at 97% purity . This multi-vendor availability with transparent purity documentation contrasts with several closely related analogs (e.g., the 2-methyl congener CAS 1710834-00-6, available from fewer sources) and reduces supply-chain risk for long-term research programs.

Quality control Procurement specification Reproducibility

Pyrimidinone–Benzoic Acid Scaffold Is Implicated in Mutant-Selective EGFR Kinase Inhibition (Class-Level Evidence)

Patents from Celgene Avilomics Research, Inc. disclose heterocyclic pyrimidine compounds—including pyrimidinone–benzoic acid hybrids—that modulate mutant-selective epidermal growth factor receptor (EGFR) kinase activity, with selectivity for clinically relevant mutations such as exon 19 deletions and L858R/T790M over wild-type EGFR [1]. While specific IC₅₀ data for the target compound have not been published in peer-reviewed literature, its scaffold places it within a patent-protected chemical space demonstrated to yield potent and mutant-selective EGFR inhibitors, with certain disclosed analogs achieving IC₅₀ values in the nanomolar range against mutant EGFR in Ba/F3 cellular assays [2].

EGFR kinase Mutant selectivity Cancer therapeutics

Recommended Application Scenarios for 3-((4-Ethyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic Acid Based on Verified Evidence


Kinase-Focused Fragment and Lead-Like Screening Libraries

The compound's pyrimidinone–benzoic acid scaffold, positioned within the chemical space of mutant-selective EGFR kinase inhibitor patents, makes it suitable for inclusion in kinase-targeted screening decks [1]. Its computed XLogP of 1.3, TPSA of 70 Ų, and MW of 258.27 fall within lead-like physicochemical space, and its structural differentiation from 4,5-dimethyl and para-substituted analogs expands chemical diversity coverage in focused libraries [2].

Structure–Activity Relationship (SAR) Exploration Around Pyrimidinone C-4 Substituents

The 4-ethyl mono-substitution pattern distinguishes this compound from the 4,5-dimethyl analog (identical MW, different topology) and enables systematic exploration of steric and lipophilic effects at the pyrimidinone 4-position [1]. This compound serves as a key comparator in SAR studies aiming to map the contribution of the C-4 alkyl substituent to target binding affinity, selectivity, and physicochemical properties [2].

Regioisomeric Probe for Carboxylate Geometry in Target Engagement Studies

The meta-substituted benzoic acid in the target compound provides a distinct carboxylate vector compared to para-substituted analogs (CAS 1479365-41-7 and CAS 137515-05-0), making it a valuable probe for interrogating the spatial requirements of acidic pharmacophores in enzyme active sites [1]. This regioisomeric differentiation is particularly relevant for kinases and other targets where carboxylate–arginine or carboxylate–lysine salt bridges govern binding affinity [2].

Synthetic Intermediate for Diversified Pyrimidinone-Derived Compound Collections

The free carboxylic acid functionality enables straightforward derivatization via amide coupling, esterification, or reduction, making this compound a versatile building block for generating diverse analog libraries [1]. The 4-ethyl group provides a lipophilic anchor distinct from methyl-substituted variants, enabling exploration of hydrophobic pocket interactions in downstream analogs [2].

Quote Request

Request a Quote for 3-((4-Ethyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.